molecular formula C17H13Cl2N5O5 B2810771 Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate CAS No. 338961-66-3

Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate

Cat. No. B2810771
CAS RN: 338961-66-3
M. Wt: 438.22
InChI Key: DUURHYDAKAXMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate is a useful research compound. Its molecular formula is C17H13Cl2N5O5 and its molecular weight is 438.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron Transport System (ETS) Activity in Soil, Sediment, and Pure Cultures

Research on the electron transport system (ETS) activity, particularly involving tetrazolium salts (a functional group present in the compound of interest), demonstrates the potential for assessing microbial bioactivity in environmental samples. This methodology could be applied to study the environmental impact and bioactivity of Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate and related compounds in soil or sediment. ETS activity serves as an indicator of the metabolic state and overall health of microbial communities, which could be influenced by the presence of synthetic compounds (Trevors, 1984).

Advanced Oxidation Processes (AOPs) for Organic Pollutant Degradation

The application of advanced oxidation processes (AOPs) for the degradation of organic pollutants provides a framework for investigating the environmental fate of complex organic chemicals, including this compound. AOPs, which involve the generation of highly reactive species capable of degrading a wide range of organic compounds, could be explored to understand the degradation pathways, by-products, and potential environmental impact of this compound (Husain & Husain, 2007).

Sorption of Phenoxy Herbicides to Soil and Minerals

Studies on the sorption behavior of phenoxy herbicides offer insights into how this compound might interact with environmental matrices. Understanding the sorption dynamics is crucial for predicting the mobility, bioavailability, and persistence of such compounds in the environment. This knowledge can inform remediation strategies and risk assessments for compounds with similar chemical structures (Werner, Garratt, & Pigott, 2012).

Photodegradation of Nitrophenols

The study of nitrophenols' photodegradation in the atmosphere offers a model for understanding the photolytic behavior of nitro-substituted organic compounds, including this compound. Research in this area can reveal the pathways and efficiency of sunlight-driven degradation, which is critical for assessing the environmental persistence and transformation of such compounds (Harrison et al., 2005).

properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-[5-(4-nitrophenyl)tetrazol-1-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5O5/c1-2-28-16(25)9-29-15-8-14(12(18)7-13(15)19)23-17(20-21-22-23)10-3-5-11(6-4-10)24(26)27/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUURHYDAKAXMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.